(2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that features a unique combination of indole, thiazole, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The initial step often includes the bromination of an indole derivative, followed by the introduction of a 4-methylbenzyl group. The subsequent steps involve the formation of the thiazole and benzimidazole rings through cyclization reactions under specific conditions such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicinal chemistry, (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[5-chloro-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- (2E)-2-[5-fluoro-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
The uniqueness of (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H16BrN3O2S |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
(2E)-2-[5-bromo-1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C25H16BrN3O2S/c1-14-6-8-15(9-7-14)13-28-19-11-10-16(26)12-17(19)21(23(28)30)22-24(31)29-20-5-3-2-4-18(20)27-25(29)32-22/h2-12H,13H2,1H3/b22-21+ |
InChI Key |
MPWDSICAYRNPAG-QURGRASLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N5C6=CC=CC=C6N=C5S4)C2=O |
Origin of Product |
United States |
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